molecular formula C7H7N3O2 B1384897 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione CAS No. 1099597-10-0

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

Cat. No.: B1384897
CAS No.: 1099597-10-0
M. Wt: 165.15 g/mol
InChI Key: NZZVAOABZOBCTC-UHFFFAOYSA-N
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Description

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes both pyrrole and diazepine rings. This compound has a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol . It is primarily used in research settings, particularly in the fields of medicinal chemistry and proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the reaction of α,β-alkynyls with hydrazine monohydrate to form pyrazoles, which are then cyclized using gold catalysis and finally cyclized by sodium hydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted diazepine derivatives.

Scientific Research Applications

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to altered cellular pathways and effects . The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3,4,6-tetrahydropyrrolo[3,2-e][1,4]diazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-5-3-9-7(12)6-4(10-5)1-2-8-6/h1-2,8H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZVAOABZOBCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 2
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 3
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 4
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 5
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione
Reactant of Route 6
1,3,4,6-Tetrahydropyrrolo[3,2-e]-[1,4]diazepine-2,5-dione

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